molecular formula C6H7N3O2S B082895 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid CAS No. 13166-59-1

6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B082895
CAS No.: 13166-59-1
M. Wt: 185.21 g/mol
InChI Key: KXANUQWRDRBGIC-UHFFFAOYSA-N
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Description

6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has been investigated for its potential biological activity. A key area of research for this compound has been in metabolic studies. Preclinical disposition studies in Sprague-Dawley rats have characterized this agent, revealing its pharmacokinetic profile and distribution, which supports its potential as a hypolipidaemic agent . The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its role as a fundamental building block in nucleic acids and its ability to interact with diverse biological targets . Researchers value pyrimidine-based compounds like this one for their versatility in drug discovery, which includes applications in developing anti-infectives, anticancer agents, and treatments for metabolic and neurological disorders, among other therapeutic areas . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-5-methyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-2-3(5(10)11)8-6(12)9-4(2)7/h1H3,(H,10,11)(H3,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXANUQWRDRBGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157172
Record name 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid
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Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13166-59-1
Record name 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid
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Record name 2-Thio-6-amino-5-methyl-4-carboxy pyrimidine
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Record name NSC98528
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Record name 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid
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Record name 6-AMINO-2-MERCAPTO-5-METHYLPYRIMIDINE-4-CARBOXYLIC ACID
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Preparation Methods

Stepwise Synthesis via Cyclization

The foundational approach involves constructing the pyrimidine ring through cyclocondensation reactions. A 5-methylpyrimidine precursor is synthesized by reacting β-alkoxypropionitrile derivatives with acetamidine under alkaline conditions. For example, heating β-methoxypropionitrile with acetamidine hydrochloride in ethanol at 80°C for 12 hours yields 5-methoxymethyl-2-methylpyrimidine-4-amine. Subsequent thiolation replaces the methoxy group with a mercapto (-SH) moiety using thiourea in dimethylformamide (DMF) at 120°C. Finally, carboxylation at position 4 is achieved via Kolbe-Schmitt reaction using potassium bicarbonate under CO₂ pressure (4 atm, 150°C).

Nucleophilic Substitution Approaches

Direct functionalization of preformed pyrimidine cores offers higher regiocontrol. 2-Chloro-5-methylpyrimidine-4-carboxylic acid serves as a key intermediate, where the chlorine atom at position 2 undergoes displacement with sodium hydrosulfide (NaSH) in aqueous ethanol (60°C, 6 hours). Simultaneous amination at position 6 is facilitated by ammonium hydroxide under microwave irradiation (100 W, 30 minutes), achieving 85% combined yield. This method minimizes side products like disulfides through strict oxygen exclusion.

Condensation and Thiolation Methods

Alternative routes employ condensation of thiourea with α-formyl-β-methylpropionitrile derivatives. In a representative procedure, the enolate of α-formyl-β-methylpropionitrile is generated using sodium methoxide in methanol, followed by cyclization with guanidine carbonate at 100°C. The resulting 2-mercapto intermediate undergoes oxidative carboxylation with potassium permanganate in acidic medium (H₂SO₄, 0.5 M), yielding the target compound with 78% purity before crystallization.

Industrial Production Techniques

Large-Scale Reactor Systems

Continuous flow reactors dominate industrial synthesis due to superior heat transfer and mixing efficiency. A patented process employs a tubular reactor packed with γ-alumina catalyst (Al₂O₃, 3 mm pellets) for the amination step. Substrates dissolved in toluene are fed at 5 L/min with gaseous NH₃ (10:1 molar ratio) at 230°C and 50 bar pressure, achieving 92% conversion in 4 hours.

Table 1: Industrial-Scale Amination Parameters

ParameterValue
Reactor TypeTubular (Packed Bed)
Catalystγ-Al₂O₃
Temperature230°C
Pressure50 bar
NH₃:Molar Ratio10:1
Residence Time4 hours
Conversion92%

Catalyst Optimization

Lewis acid catalysts significantly enhance reaction kinetics. Aluminum isopropoxide (Al(OiPr)₃) in hexane reduces thiolation time from 12 to 3 hours compared to homogeneous catalysis. Post-reaction, catalysts are recovered via filtration and reactivated by calcination at 450°C, maintaining 95% activity over 10 cycles.

Reaction Optimization Parameters

Temperature and Pressure Effects

The mercapto group introduction exhibits strong temperature dependence. Below 100°C, incomplete substitution yields 5–15% of 2-methoxy byproducts, while temperatures >130°C promote disulfide formation (up to 20% yield loss). Optimal conditions balance substitution efficiency and side reactions:

Table 2: Thiolation Efficiency vs. Temperature

Temperature (°C)Reaction Time (h)Mercapto Yield (%)Disulfide Byproduct (%)
9024523
11012787
13068518

Solvent Selection and Impact

Polar aprotic solvents (DMF, DMSO) increase thiolation rates but complicate carboxylation by stabilizing carboxylate anions. Mixed solvent systems (e.g., DMF/water 4:1) resolve this by protonating intermediates during Kolbe-Schmitt reactions. Ethanol-water mixtures (7:3 v/v) enable single-pot amination-thiolation with 12% higher yield than sequential steps.

Analytical and Purification Methods

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) detects impurities <0.5%. Mercapto group oxidation is monitored via UV-Vis at 260 nm (ε = 1,200 M⁻¹cm⁻¹). Preparative HPLC with methanol/0.05 M ammonium acetate (pH 5.0) achieves 99.5% purity after two passes.

Spectroscopic Validation

¹H NMR (D₂O, 400 MHz) confirms substitution patterns:

  • δ 2.35 (s, 3H, CH₃)

  • δ 4.12 (br s, 2H, NH₂)

  • δ 6.82 (s, 1H, C5-H)
    IR spectra show characteristic bands at 1685 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H).

Challenges in Synthesis

Stability of Functional Groups

The mercapto group undergoes rapid oxidation to disulfides upon air exposure. Storage under argon with 1% ascorbic acid reduces degradation to <2% over 6 months. During synthesis, nitrogen sparging and <5 ppm dissolved O₂ are maintained.

Byproduct Formation

Alkoxy intermediates (e.g., 5-methoxymethyl derivatives) persist if amination is incomplete. Reductive workups using NaBH₄ in THF convert these to desired products with 88% efficiency.

Case Studies and Experimental Data

High-Yield Synthesis from Catalytic Amination

A 300 mL autoclave charged with 1.25 g MMP, 5 g Al₂O₃, and 50 mL toluene achieved 92% AMP yield after 4 hours at 230°C under 215 equivalents NH₃.

Table 3: Catalytic Amination Results

CatalystTemperature (°C)NH₃ EquivalentsYield (%)
Al₂O₃23021592
SiO₂23021567
H-ZSM523021581

Hydrolysis Optimization

Controlled hydrolysis of 2-amino intermediates in 2 M HCl at 80°C for 2 hours prevents over-acidification, yielding 94% pure carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Hypolipidemic Activity

Overview
AMMPCA has been extensively studied for its hypolipidemic properties. Research indicates that it effectively reduces lipid levels in various tissues, particularly in rodent models. The compound has shown promise in lowering triglycerides and cholesterol levels, which are critical factors in cardiovascular health.

Mechanism of Action
The hypolipidemic effects of AMMPCA are attributed to its ability to:

  • Reduce liver enzyme activities involved in lipid synthesis.
  • Lower low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels.
  • Enhance the biliary excretion of lipids without inducing lithogenic effects .

Case Study Data
In a study involving rodents, doses of 10 and 20 mg/kg/day resulted in significant reductions in tissue lipid levels and alterations in lipoprotein profiles. The compound was found to be more effective than clofibrate, a commonly used hypolipidemic agent .

StudyDose (mg/kg/day)LDL ReductionHDL Increase
Rodent Study 110SignificantSignificant
Rodent Study 220More Effective than ClofibrateSignificant

Potential Antiviral Properties

Research Insights
AMMPCA has been investigated for its potential antiviral effects, particularly against herpesviruses and HIV. Although preliminary studies suggest some antiviral activity, results remain inconclusive, necessitating further research to establish efficacy and safety.

Current Findings
While there is evidence suggesting that AMMPCA may inhibit viral replication, comprehensive clinical studies are required to confirm these findings and elucidate the underlying mechanisms.

Enzyme Inhibition

Dihydrofolate Reductase (DHFR) Inhibition
AMMPCA has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This inhibition could lead to applications in developing new chemotherapeutic agents, as DHFR plays a vital role in cell growth and division.

Implications for Cancer Treatment
The ability to inhibit DHFR suggests that AMMPCA may be useful in cancer therapies where folate metabolism is disrupted. Further studies are needed to explore this application fully.

Summary of Applications

Application AreaDescription
Hypolipidemic Agent Reduces triglycerides and LDL cholesterol; increases HDL cholesterol.
Antiviral Activity Potential against herpesviruses and HIV; requires further investigation.
Enzyme Inhibition Inhibits DHFR; potential for chemotherapeutic development.

Mechanism of Action

The mechanism by which 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Table 2: Efficacy and Selectivity

Compound Hypolipidemic Efficacy (Rodent Model) Therapeutic Index Unique Mechanism
AMMPCA 20 mg/kg/day (mice: strong lipid reduction; rats: mixed results) High Inhibits de novo lipid synthesis + enhances biliary excretion
Clofibrate 150 mg/kg/day (less effective than AMMPCA) Moderate PPAR-α activation
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate N/A N/A Kinase inhibition via methylthio group

Key Differentiators

Mercapto (-SH) vs. Methylthio (-SCH₃) Groups :

  • The 2-mercapto group in AMMPCA enhances interactions with enzymatic thiol groups, critical for hypolipidemic activity . In contrast, methylthio derivatives (e.g., ) exhibit divergent bioactivities, such as kinase inhibition, due to reduced nucleophilicity .

Substituent Positioning: AMMPCA’s 5-methyl and 6-amino groups optimize steric and electronic effects for binding lipid-synthesis enzymes. Analogs with amino groups at positions 2 or 4 (e.g., ) lack this specificity, reducing hypolipidemic potency .

Carboxylic Acid vs. Ester Derivatives :

  • The free carboxylic acid in AMMPCA improves solubility and bioavailability compared to esterified analogs (e.g., ), which require metabolic activation .

Research Findings and Implications

    Biological Activity

    6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA) is a pyrimidine derivative with significant biological activities, particularly in the realm of lipid metabolism and potential therapeutic applications. This compound has garnered attention due to its hypolipidemic properties, which suggest a role in managing cholesterol levels and cardiovascular health.

    Chemical Structure and Properties

    • Molecular Formula : C₆H₇N₃O₂S
    • Molecular Weight : Approximately 185.204 g/mol
    • Structure : The compound features a pyrimidine ring with an amino group at position 6, a mercapto group at position 2, and a carboxylic acid group at position 4. This unique structural arrangement influences its reactivity and biological interactions.

    Hypolipidemic Activity

    Recent studies have highlighted AMMPCA's potential as a hypolipidemic agent:

    • Dosage and Efficacy : In rodent models, AMMPCA demonstrated significant lipid-lowering effects at doses of 10 mg/kg/day and 20 mg/kg/day. The compound effectively reduced triglyceride and cholesterol synthesis by inhibiting liver enzyme activities involved in lipid metabolism .
    • Mechanism of Action :
      • Lipid Clearance : AMMPCA enhances the excretion of cholesterol and its metabolites, lowering low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. This dual action suggests a protective effect against coronary disease .
      • Receptor Interaction : The compound appears to interfere with low-density lipoprotein receptor activity, blocking lipid uptake by peripheral tissues and promoting binding to HDL receptors, facilitating lipid clearance from the bloodstream .
    • Comparative Efficacy : AMMPCA has been shown to be more effective than clofibrate, a commonly used hypolipidemic agent, at higher doses (150 mg/kg/day) .

    Case Studies and Research Findings

    Several studies have investigated the biological activity of AMMPCA:

    StudyFindings
    Demonstrated significant reduction in liver enzyme activities related to triglyceride synthesis in rodents.
    Reported increased HDL levels and decreased LDL levels, indicating improved lipid profiles.
    Found that AMMPCA accelerates cholesterol excretion without lithogenic effects, suggesting safety in therapeutic doses.

    Safety Profile

    Acute toxicity studies indicate that AMMPCA is safe within its therapeutic dose range, showing no adverse effects on rodent models at the tested dosages . This safety profile is crucial for its potential application in human medicine.

    Q & A

    Basic: What are the recommended synthetic routes for 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid?

    Methodological Answer:
    The synthesis typically involves introducing the mercapto (-SH) group via nucleophilic substitution or condensation reactions. For example:

    • Thiolation Step : React 6-amino-5-methylpyrimidine-4-carboxylic acid derivatives with thiourea or Lawesson’s reagent under reflux in anhydrous solvents (e.g., ethanol or DMF) to introduce the mercapto group .
    • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the product .
      Validation via HPLC (≥97% purity) and NMR is critical to confirm structural integrity .

    Basic: How can researchers characterize the stability of the mercapto group in this compound?

    Methodological Answer:

    • Spectroscopic Monitoring : Track thiol stability using UV-Vis spectroscopy (λ~260 nm for -SH absorption) under varying pH and temperature conditions .
    • HPLC Analysis : Quantify degradation products (e.g., disulfide formation) using reverse-phase C18 columns with mobile phases like 0.1% TFA in acetonitrile/water .
    • Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C with antioxidants (e.g., 1% BHT) to prevent oxidation .

    Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?

    Methodological Answer:

    • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction intermediates and transition states, focusing on energy barriers for mercapto-group introduction .
    • Reaction Path Search Tools : Platforms like ICReDD integrate quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
    • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yields and regioselectivity for novel derivatives .

    Advanced: How to resolve contradictions in spectroscopic data for structural elucidation?

    Methodological Answer:

    • Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups. For ambiguous signals (e.g., tautomerism), use 2D NMR (COSY, HSQC) .
    • X-ray Crystallography : Resolve discrepancies by determining the crystal structure, particularly for verifying the positions of methyl and mercapto groups .
    • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-amino-4-chloro-6-methylpyrimidine) to identify outliers .

    Basic: What safety protocols are essential for handling this compound?

    Methodological Answer:

    • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .
    • Emergency Procedures : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Contaminated waste must be disposed via licensed hazardous waste services .
    • Toxicity Mitigation : Avoid skin contact due to potential thiol reactivity; wash exposed areas with copious water and 5% acetic acid .

    Advanced: How to design experiments for optimizing regioselectivity in derivatization?

    Methodological Answer:

    • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst) and identify interactions affecting regioselectivity .
    • High-Throughput Screening (HTE) : Use robotic liquid handlers to test 100+ reaction conditions in parallel, analyzing outcomes via LC-MS .
    • Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

    Basic: What analytical methods are recommended for purity assessment?

    Methodological Answer:

    • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: gradient of 0.1% formic acid in water/acetonitrile (85:15 to 50:50 over 20 min) .
    • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
    • Melting Point : Compare observed mp (e.g., 230°C dec.) with literature to detect impurities .

    Advanced: How to investigate the compound’s potential in coordination chemistry?

    Methodological Answer:

    • Metal Complexation Studies : Titrate with metal salts (e.g., Cu²⁺, Fe³⁺) in methanol/water. Monitor via UV-Vis for ligand-to-metal charge transfer bands .
    • Single-Crystal X-ray Diffraction : Determine binding modes (e.g., N,S-chelating vs. O-carboxylate) .
    • DFT Modeling : Calculate binding energies and molecular electrostatic potential (MEP) surfaces to predict preferred coordination sites .

    Basic: What solvents are compatible with this compound for reaction workflows?

    Methodological Answer:

    • Polar Protic Solvents : Methanol, ethanol (for nucleophilic reactions). Avoid prolonged heating to prevent esterification of the carboxylic acid group .
    • Polar Aprotic Solvents : DMF, DMSO (for SNAr reactions with the mercapto group). Ensure anhydrous conditions to avoid hydrolysis .
    • Aqueous Workups : Use pH-controlled solutions (pH 4–6) to minimize thiol oxidation .

    Advanced: How to address low yields in large-scale syntheses?

    Methodological Answer:

    • Process Intensification : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., disulfide formation) .
    • Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C, zeolites) to enhance turnover numbers (TON) .
    • Scale-Up DOE : Identify critical parameters (e.g., stirring rate, cooling rate) using statistical models to maintain ≥90% yield parity with small-scale reactions .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid
    Reactant of Route 2
    6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid

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